molecular formula C7H12ClN3 B11913382 N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride

Cat. No.: B11913382
M. Wt: 173.64 g/mol
InChI Key: IPUPUHUNGZOKJC-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride is a heterocyclic amine hydrochloride salt featuring a pyrimidine ring substituted with a methyl group at the 2-position and a methylamine moiety at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Pyrimidine derivatives are widely studied for their roles as kinase inhibitors, antiviral agents, and intermediates in organic synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

N-methyl-1-(2-methylpyrimidin-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-6-9-4-7(3-8-2)5-10-6;/h4-5,8H,3H2,1-2H3;1H

InChI Key

IPUPUHUNGZOKJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)CNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2-methylpyrimidine with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride serves as:

  • Building Block : It is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Catalyst Ligand : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in organic reactions.

Biology and Medicine

The biological applications of this compound are significant:

  • Drug Development : Its structure suggests potential for developing new drugs targeting central nervous system disorders. The ability to interact with neurotransmitter receptors makes it a candidate for treating conditions such as depression and anxiety.

    Table 1: Summary of Biological Activities
    ActivityDetails
    AntimicrobialEffective against various bacterial strains (MIC = 2.0 μM)
    NeuroprotectiveReduces amyloid-beta levels in Alzheimer's disease models
    AnticancerInhibits SIRT2 activity, showing promise as a cancer therapeutic agent
  • Biological Probes : It can function as a probe in biochemical assays to study enzyme activity or receptor binding.

Industrial Applications

In industry, this compound has potential applications in:

  • Material Science : Development of new materials with specific electronic or optical properties.
  • Agriculture : Formulation of agrochemicals aimed at enhancing crop protection and yield.

Neuroprotective Effects

A notable study on transgenic mice models demonstrated that treatment with this compound resulted in significant reductions in amyloid-beta levels. This finding suggests its potential use as a therapeutic agent for Alzheimer's disease.

Anticancer Properties

In vitro studies have shown that this compound inhibits SIRT2 activity, which is implicated in cancer cell proliferation. Further investigations are warranted to explore its efficacy as part of combination therapies targeting multiple pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
  • Structure : Replaces the 2-methylpyrimidine group with a 2-thien-2-ylpyrimidine. The sulfur atom in the thiophene ring increases lipophilicity and alters electronic properties compared to the methyl group.
  • Molecular Weight : 205.28 g/mol (C₁₀H₁₁N₃S).
  • Melting Point : 105–106°C .
  • Applications : Likely used as a research intermediate; thiophene derivatives are common in materials science and medicinal chemistry.
Quinoxalin-5-ylmethanamine Hydrochloride
  • Structure: Substitutes the pyrimidine ring with a quinoxaline system (two adjacent nitrogen atoms in a bicyclic structure).
  • Similarity Score : 0.87 (structural resemblance in the methanamine hydrochloride group) .
  • Applications: Quinoxalines are explored for anticancer and antimicrobial activities due to their planar aromatic structure.
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride
  • Structure : Replaces pyrimidine with a 3-phenyl-1,2,4-oxadiazole ring. Oxadiazoles act as bioisosteres for esters or amides, improving metabolic stability.
  • Applications : Oxadiazole derivatives are prevalent in drug discovery for their pharmacokinetic optimization .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine HCl ~195 (estimated) Not reported 2-methylpyrimidine, methylamine
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine 205.28 105–106 Thienyl-pyrimidine
Quinoxalin-5-ylmethanamine HCl ~195 (estimated) Not reported Quinoxaline, methanamine HCl
Oxadiazole derivative HCl ~235 (estimated) Not reported 3-phenyl-1,2,4-oxadiazole

Biological Activity

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H10ClN3C_7H_{10}ClN_3 and a molecular weight of approximately 175.63 g/mol. The compound features a pyrimidine ring, which is significant in influencing its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to different biological effects. The precise molecular targets and pathways remain under investigation, but initial studies suggest potential roles in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Preliminary studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) against pathogens like E. coli and S. aureus ranging from 50 µM to 100 µM .

Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. In vitro studies have shown that derivatives of pyrimidine compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The mechanism involves the activation of caspases, leading to programmed cell death .

Research Findings

Several studies have investigated the structure-activity relationships (SAR) of compounds related to this compound:

Compound Biological Activity IC50 Values
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamineAntimicrobial50 µM
Similar Pyrimidine Derivative AAnticancer (MCF-7)0.65 µM
Similar Pyrimidine Derivative BAnticancer (U-937)2.41 µM

These findings highlight the compound's potential as a lead structure for developing new antimicrobial and anticancer agents.

Case Studies

  • Anticancer Study : A recent study explored the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value of 0.65 µM, indicating strong anticancer activity .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against S. aureus and E. coli. Results indicated that some derivatives exhibited MIC values as low as 50 µM, demonstrating promising antimicrobial activity .

Q & A

Q. What are the standard synthetic routes for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 2-methylpyrimidine-5-carbaldehyde with methylamine, followed by HCl salt formation. Alternative routes involve nucleophilic substitution on halogenated pyrimidine intermediates. For example, 5-bromo-2-methylpyrimidine can react with methylamine under Pd-catalyzed cross-coupling conditions to form the methanamine backbone, followed by hydrochloric acid treatment for salt precipitation .
  • Key Conditions :
  • Reductive amination: NaBH₃CN in methanol at 0–5°C.
  • Cross-coupling: Pd(OAc)₂, Xantphos ligand, and K₂CO₃ in DMF at 80°C.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 2.35 ppm for N-methyl group; δ 8.65 ppm for pyrimidine protons) and ¹³C NMR (δ 157.2 ppm for pyrimidine C5) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection at 254 nm; retention time ~6.2 min (≥95% purity) .
  • Mass Spectrometry (MS) : ESI-MS m/z 182.1 [M+H]⁺ (free base) .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : Solubility varies significantly:
SolventSolubility (mg/mL)Notes
DMSO10–15Preferred for biological assays
Methanol20–25Limited stability at RT
Water<1Requires sonication
  • Storage Recommendation : Aliquot under nitrogen at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrimidine functionalization?

  • Methodological Answer :
  • Catalyst Screening : Pd catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency with methylamine.
  • Solvent Effects : THF increases regioselectivity for C5 substitution vs. DCM (Table 1).
  • Temperature Control : Lower temperatures (0–5°C) reduce by-products like N,N-dimethyl derivatives .

Table 1 : Solvent Impact on Regioselectivity

SolventYield (%)C5:C3 Ratio
THF789:1
DCM656:1

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

  • Methodological Answer :
  • Lyophilization : Freeze-drying the hydrochloride salt enhances stability (≤5% degradation over 12 months at -20°C).
  • Inert Atmosphere : Storage under argon reduces oxidative decomposition.
  • pH Buffering : Use citrate buffer (pH 4.5) in aqueous solutions to prevent amine hydrolysis .

Q. How does the compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin receptors) using [³H]-LSD.
  • Cellular Uptake Studies : LC-MS/MS quantification in HEK293 cells after 24-h exposure.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with NADPH cofactor; t₁/₂ = 45 min .

Data Contradictions and Resolution

  • Contradiction : reports a melting point of 191–193°C, while similar compounds in show lower ranges (105–106°C).
    • Resolution : The discrepancy arises from differences in crystal packing influenced by the pyrimidine vs. pyrazole substituents. Single-crystal XRD analysis is recommended for confirmation .

Key Research Gaps

  • Stereochemical Effects : No data exist on enantiomeric activity despite the compound’s chiral center. Chiral HPLC or asymmetric synthesis protocols are needed .
  • Toxicological Profiling : Limited HMIS/NFPA ratings in suggest further acute toxicity studies are warranted.

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